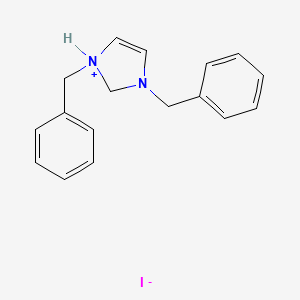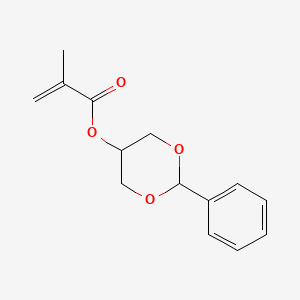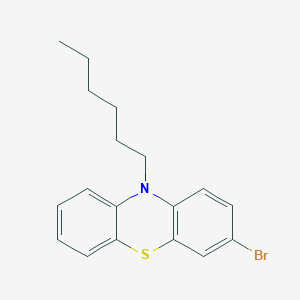![molecular formula C9H9F3N2 B14240330 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene CAS No. 460744-87-0](/img/structure/B14240330.png)
6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[24]hept-4-ene is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of trifluorocyclobutene and diazaspiroheptene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene typically involves multiple steps:
Formation of Trifluorocyclobutene: The trifluorocyclobutene moiety can be synthesized through the cyclization of a suitable precursor, such as a trifluorovinyl compound, under specific conditions (e.g., using a strong base like sodium hydride in an aprotic solvent like dimethyl sulfoxide).
Construction of Diazaspiroheptene: The diazaspiroheptene core can be formed by reacting a suitable diamine with a cyclobutanone derivative under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the trifluorocyclobutene and diazaspiroheptene moieties through a suitable coupling reagent, such as a palladium catalyst, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazaspiroheptene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the trifluorocyclobutene moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluorocyclobutene moiety, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the diazaspiroheptene moiety.
Reduction: Reduced derivatives of the trifluorocyclobutene moiety.
Substitution: Substituted derivatives at the trifluorocyclobutene moiety.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinctive structural features.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its spirocyclic structure and trifluorocyclobutene moiety may impart unique pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorocyclobutene moiety can engage in hydrophobic interactions, while the diazaspiroheptene core can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene
- 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-5-ene
- 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-3-ene
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the position of the trifluorocyclobutene moiety. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
460744-87-0 |
|---|---|
Fórmula molecular |
C9H9F3N2 |
Peso molecular |
202.18 g/mol |
Nombre IUPAC |
6-(2,3,3-trifluorocyclobuten-1-yl)-4,5-diazaspiro[2.4]hept-4-ene |
InChI |
InChI=1S/C9H9F3N2/c10-7-5(3-9(7,11)12)6-4-8(1-2-8)14-13-6/h6H,1-4H2 |
Clave InChI |
CKECSGOTVJQZJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(N=N2)C3=C(C(C3)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)



![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)




